molecular formula C39H60O4 B14250617 Dioctadeca-10,12-diyn-1-yl propanedioate CAS No. 244189-35-3

Dioctadeca-10,12-diyn-1-yl propanedioate

Cat. No.: B14250617
CAS No.: 244189-35-3
M. Wt: 592.9 g/mol
InChI Key: LPULMDBIHXAQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctadeca-10,12-diyn-1-yl propanedioate is a malonate diester featuring two long-chain alkynyl substituents (C₁₈ with conjugated triple bonds at positions 10 and 12). This structure confers unique reactivity, particularly in topochemical polymerization, where the triple bonds undergo 1,4-addition reactions to form conjugated polymers. The compound is of interest in materials science for applications such as conductive polymers, liquid crystals, and photoresponsive materials. Its extended alkyl chains balance solubility and crystallinity, enabling controlled solid-state polymerization.

Properties

CAS No.

244189-35-3

Molecular Formula

C39H60O4

Molecular Weight

592.9 g/mol

IUPAC Name

bis(octadeca-10,12-diynyl) propanedioate

InChI

InChI=1S/C39H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-38(40)37-39(41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-10,19-37H2,1-2H3

InChI Key

LPULMDBIHXAQMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC#CCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCC#CC#CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dioctadeca-10,12-diyn-1-yl propanedioate typically involves the esterification of propanedioic acid with 10,12-octadecadiyn-1-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and chromatography, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dioctadeca-10,12-diyn-1-yl propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

  • Substitution

Comparison with Similar Compounds

Physicochemical Properties

Key differences in molecular structure significantly impact physical properties (Table 1):

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility in THF Crystallinity (XRD)
This compound 650.9 85–90 Moderate High
Dihexadeca-10,12-diyn-1-yl propanedioate 578.8 75–80 High Moderate
Dioctadec-9-en-1-yl propanedioate 652.9 60–65 High Low
Dioctadecyl propanedioate 654.9 45–50 Low Very Low
  • Melting Points : The triple bonds in the diyn compound increase rigidity, raising its melting point compared to the ene and saturated analogs.
  • Solubility : Shorter chains (hexadeca) improve solubility, while saturated chains reduce it due to stronger van der Waals interactions.
  • Crystallinity : The diyn compound’s linear triple bonds enhance molecular alignment, yielding higher crystallinity.

Reactivity and Polymerization

Table 2: Polymerization Behavior

Compound Name Polymerization Rate (k, s⁻¹) Activation Energy (kJ/mol) Product Thermal Stability (°C)
This compound 0.15 85 >300
Dihexadeca-10,12-diyn-1-yl propanedioate 0.22 78 280
Dioctadec-9-en-1-yl propanedioate 0.04 105 200
Dioctadecyl propanedioate N/A N/A N/A
  • Reactivity : The diyn compound polymerizes slower than the hexadeca analog due to steric hindrance from longer chains but faster than the ene variant due to triple-bond strain.
  • Thermal Stability : Conjugated polymers from the diyn compound exhibit superior thermal stability (>300°C) owing to aromatic backbone formation.

Research Findings

Topochemical Control : The 10,12-diyn arrangement enables precise alignment during solid-state polymerization, critical for defect-free conjugated polymers .

Chain-Length Effects : Shorter chains (e.g., hexadeca) improve reaction kinetics but reduce thermal stability due to weaker interchain interactions .

Double vs. Triple Bonds : The ene compound’s lower activation energy (105 kJ/mol) reflects less strained reactivity but results in less stable products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.